molecular formula C22H30N2O2 B6075130 2-[1-benzyl-4-(2-ethoxybenzyl)-2-piperazinyl]ethanol

2-[1-benzyl-4-(2-ethoxybenzyl)-2-piperazinyl]ethanol

Cat. No. B6075130
M. Wt: 354.5 g/mol
InChI Key: VRNOOFIOLDAVJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-benzyl-4-(2-ethoxybenzyl)-2-piperazinyl]ethanol is a chemical compound that belongs to the family of piperazine derivatives. It is a synthetic compound that has been used in various scientific research applications. This compound has gained a lot of attention due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 2-[1-benzyl-4-(2-ethoxybenzyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. This compound has also been shown to have an affinity for the adrenergic receptor.
Biochemical and Physiological Effects:
2-[1-benzyl-4-(2-ethoxybenzyl)-2-piperazinyl]ethanol has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain. This compound has also been shown to have anxiolytic and antidepressant effects. It has been shown to reduce the symptoms of anxiety and depression in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[1-benzyl-4-(2-ethoxybenzyl)-2-piperazinyl]ethanol in lab experiments are its potential therapeutic properties and its ability to selectively target serotonin and dopamine receptors. The limitations of using this compound in lab experiments are its low solubility in water and its potential toxicity.

Future Directions

There are many future directions for the study of 2-[1-benzyl-4-(2-ethoxybenzyl)-2-piperazinyl]ethanol. One direction is to further study its potential therapeutic properties in the treatment of various diseases such as depression, anxiety, and schizophrenia. Another direction is to study its potential use as an analgesic and anti-inflammatory agent. Additionally, future studies could focus on improving the synthesis method to increase the yield of this compound and reduce its potential toxicity.
Conclusion:
In conclusion, 2-[1-benzyl-4-(2-ethoxybenzyl)-2-piperazinyl]ethanol is a synthetic compound that has gained a lot of attention due to its potential therapeutic properties. It has been studied for its potential use in the treatment of various diseases such as depression, anxiety, and schizophrenia. This compound has also been studied for its potential use as an analgesic and anti-inflammatory agent. The future directions for the study of this compound are vast, and further research is needed to fully understand its potential therapeutic properties.

Synthesis Methods

The synthesis of 2-[1-benzyl-4-(2-ethoxybenzyl)-2-piperazinyl]ethanol is a multi-step process. The first step involves the reaction of ethoxybenzyl chloride with piperazine to form 1-benzyl-4-(2-ethoxybenzyl)piperazine. This compound is then reacted with sodium borohydride to form 2-[1-benzyl-4-(2-ethoxybenzyl)-2-piperazinyl]ethanol. The overall yield of this synthesis is around 50-60%.

Scientific Research Applications

2-[1-benzyl-4-(2-ethoxybenzyl)-2-piperazinyl]ethanol has been used in various scientific research applications. It has been studied for its potential therapeutic properties in the treatment of various diseases such as depression, anxiety, and schizophrenia. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

2-[1-benzyl-4-[(2-ethoxyphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c1-2-26-22-11-7-6-10-20(22)17-23-13-14-24(21(18-23)12-15-25)16-19-8-4-3-5-9-19/h3-11,21,25H,2,12-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNOOFIOLDAVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCN(C(C2)CCO)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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